molecular formula C10H7NS2 B576738 8H-Thiopyrano[3,2-g][1,3]benzothiazole CAS No. 13394-21-3

8H-Thiopyrano[3,2-g][1,3]benzothiazole

Cat. No.: B576738
CAS No.: 13394-21-3
M. Wt: 205.293
InChI Key: LEBFVNLFJAAUEE-UHFFFAOYSA-N
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Description

8H-Thiopyrano[3,2-g][1,3]benzothiazole is a fused heterocyclic compound featuring a thiopyran ring fused to a benzothiazole moiety at the [3,2-g] position. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or cyclocondensation reactions, as seen in analogous fused benzothiazole systems .

Properties

CAS No.

13394-21-3

Molecular Formula

C10H7NS2

Molecular Weight

205.293

IUPAC Name

8H-thiopyrano[3,2-g][1,3]benzothiazole

InChI

InChI=1S/C10H7NS2/c1-2-7-3-4-8-10(13-6-11-8)9(7)12-5-1/h1-4,6H,5H2

InChI Key

LEBFVNLFJAAUEE-UHFFFAOYSA-N

SMILES

C1C=CC2=C(S1)C3=C(C=C2)N=CS3

Synonyms

8H-Thiopyrano[3,2-g]benzothiazole(8CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimido[2,1-b][1,3]benzothiazoles

  • Structure: These compounds feature a pyrimidine ring fused to benzothiazole, differing in the fused ring system compared to the thiopyrano-benzothiazole scaffold.
  • Synthesis : Microwave-assisted one-pot synthesis is employed, yielding derivatives with substituents at positions 2 and 4 of the pyrimidine ring. This method offers higher efficiency (e.g., 72–85% yields) compared to traditional reflux methods .
  • Bioactivity: Pyrimido-benzothiazoles exhibit marked anticancer activity (IC₅₀: 2–10 μM against MCF-7 and HeLa cells). Substituents like electron-withdrawing groups enhance activity, suggesting structure-activity relationships (SAR) relevant to 8H-Thiopyrano analogs .

Thiadiazole-Fused Derivatives (1,4-Benzodioxine-Based)

  • Structure: Thiadiazole rings fused to benzodioxine cores lack the sulfur-rich environment of thiopyrano-benzothiazoles, impacting electron delocalization.
  • Synthesis : Thiosemicarbazide and benzodioxine intermediates are refluxed with sodium acetate, yielding products in moderate yields (e.g., 59–67%) .
  • Stability : These derivatives show lower thermal stability (melting points: 181–276°C) compared to fused benzothiazoles, which often exhibit higher melting points due to rigid fused-ring systems .

Pyrrolo[3,2-g]benzothiazoles

  • Structure : Replaces the thiopyran ring with a pyrrole, altering π-conjugation and redox properties.
  • Synthesis : Acid-promoted nucleophilic substitution reactions are used, emphasizing the role of solvent and substituents in directing reactivity .

Key Research Findings and Gaps

  • Electronic Properties: The thiopyrano-benzothiazole system’s extended π-conjugation may improve charge transport in materials science applications compared to pyrrolo analogs .
  • Synthetic Challenges: Direct synthesis of 8H-Thiopyrano[3,2-g][1,3]benzothiazole remains underexplored; existing protocols for analogs suggest thiourea or thiosemicarbazide intermediates as viable starting points .
  • Biological Optimization : Substituent engineering (e.g., introducing sulfonamide groups) could enhance bioavailability, as seen in pyrimido-benzothiazoles .

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